molecular formula C13H9N3O B1322620 3-Pyridin-2-ylquinoxalin-2(1H)-one CAS No. 7755-93-3

3-Pyridin-2-ylquinoxalin-2(1H)-one

Cat. No. B1322620
CAS RN: 7755-93-3
M. Wt: 223.23 g/mol
InChI Key: NTNWESIGXKNYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-2-yl compounds are a class of organic compounds that contain a pyrimidine moiety. They exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Synthesis Analysis

The synthesis of these compounds involves the design of novel heterocyclic compounds with potential biological activities . For example, a mixture of 2 (0.342 g, 0.01 mol) and 2-aminopyridine (0.094 g, 0.01 mol) in dimethylformamide (DMF) (20 mL) containing 3 drops of triethylamine (TEA), was refluxed for 5 h .


Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrimidine moiety, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a pyrimidine derivative with another compound to form a new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific compound. For example, 2-Amino-5-chloro-3-fluoropyridine has a molecular formula of C5H4ClFN2 .

Scientific Research Applications

Optical-Structural Correlation and Sensing Applications

A study by Kruger, Mackie, and Nieuwenhuyzen (2001) demonstrated that protonation of 2,3-dipyridin-2-ylquinoxaline leads to significant conformational changes, producing a luminescent compound with potential applications in anion sensing. This compound's luminescence is quenched by various biologically and commercially relevant anions, indicating its utility in detecting specific chemical species (Kruger, Mackie, & Nieuwenhuyzen, 2001).

Chemosensory and Logic Gate Functions

Li et al. (2012) developed a chemosensor incorporating 2,3-bis(pyridin-2-yl)quinoxaline, which functions as a ratiometric and selective fluorescent detector for Zn2+. This sensor exhibits an "off-on-off" molecular switch triggered by Zn2+ and K+, and acts as an INHIBIT logic gate, showcasing the potential of such compounds in advanced sensing and computational applications (Li et al., 2012).

Antimalarial Activity

Rodrigues et al. (2009) explored the antiplasmodial activity of (1H-pyridin-4-ylidene)amines against Plasmodium falciparum strains. Their research highlights the potential of pyridin-yl derivatives in developing new antimalarial agents, with some derivatives exhibiting significant inhibitory effects on malaria parasites (Rodrigues et al., 2009).

Photoreactive Properties

Research by Vetokhina et al. (2012) on compounds like 2-(1H-pyrazol-5-yl)pyridine, which is structurally related to 3-Pyridin-2-ylquinoxalin-2(1H)-one, revealed their capacity for photoreactions such as excited-state intramolecular and intermolecular proton transfers. These findings suggest potential applications in photochemistry and the development of light-sensitive materials (Vetokhina et al., 2012).

Electroluminescence in OLEDs

Su et al. (2021) conducted a study on pyrazol-pyridine ligands, closely related to this compound, for their use in orange-red iridium (III) complexes in OLEDs. They demonstrated high efficiency and stability, indicating the potential of such compounds in the development of advanced display technologies (Su et al., 2021).

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely depending on the specific compound and its intended use .

Future Directions

The future directions for research on these compounds could include further studies on their biological activities and potential applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-Pyridin-2-ylquinoxalin-2(1H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with the histone deacetylase 6 (HDAC6) zinc-finger domain, where it acts as an inhibitor . This interaction is crucial as HDAC6 is involved in various cellular processes, including protein degradation and cell motility. By inhibiting HDAC6, this compound can modulate these processes, potentially leading to therapeutic applications in cancer treatment.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to exhibit anticancer activity against several cell lines, including human liver cell lines . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with HDAC6 can lead to changes in the acetylation status of proteins, thereby altering gene expression and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of HDAC6 involves binding to the ubiquitin-binding pocket of the HDAC6 zinc-finger domain . This binding prevents HDAC6 from interacting with ubiquitin, thereby inhibiting its deacetylase activity. Additionally, this compound may influence other molecular targets, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity may decrease due to degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

3-pyridin-2-yl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13-12(11-7-3-4-8-14-11)15-9-5-1-2-6-10(9)16-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWESIGXKNYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293056
Record name 3-(2-Pyridinyl)-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7755-93-3
Record name 3-(2-Pyridinyl)-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7755-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Pyridinyl)-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.